molecular formula C17H33NSn B055704 1-Methyl-2-(tributylstannyl)pyrrole CAS No. 118486-97-8

1-Methyl-2-(tributylstannyl)pyrrole

Cat. No.: B055704
CAS No.: 118486-97-8
M. Wt: 370.2 g/mol
InChI Key: DINAKCGOEKXDTP-UHFFFAOYSA-N
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Description

1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the molecular formula C17H33NSn. It is a derivative of pyrrole, where the hydrogen atom at the second position is replaced by a tributylstannyl group, and the nitrogen atom is methylated. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(tributylstannyl)pyrrole can be synthesized through the stannylation of 1-methylpyrrole. The reaction typically involves the use of tributylstannyl chloride in the presence of a base such as sodium hydride or lithium diisopropylamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis of the stannyl compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key considerations in industrial production include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(tributylstannyl)pyrrole undergoes various types of reactions, including:

    Substitution Reactions: It participates in Stille coupling reactions, where the tributylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyrrole oxide, although this is less common.

Common Reagents and Conditions:

    Stille Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or toluene under reflux conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products Formed:

    Bithienylpyrrole Derivatives: Formed through Stille coupling with bithienyl bromides.

    Di(bisthienyl)-o-carborane: Formed by reacting with dibromo-o-carboranyl-bisthiophenes.

Scientific Research Applications

1-Methyl-2-(tributylstannyl)pyrrole is utilized in various scientific research applications:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: Used in the preparation of conducting polymers and organic photocatalysts.

    Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.

Comparison with Similar Compounds

  • 1-Methyl-2-(tributylstannyl)indole
  • 2-(Tributylstannyl)thiophene
  • Tributyl(vinyl)tin

Uniqueness: 1-Methyl-2-(tributylstannyl)pyrrole is unique due to its specific reactivity in Stille coupling reactions, which is influenced by the electronic properties of the pyrrole ring and the steric effects of the tributylstannyl group. Compared to other stannylated compounds, it offers distinct advantages in terms of selectivity and yield in the formation of carbon-carbon bonds.

Properties

IUPAC Name

tributyl-(1-methylpyrrol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINAKCGOEKXDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377709
Record name 1-Methyl-2-(tributylstannyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118486-97-8
Record name 1-Methyl-2-(tributylstannyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(tributylstannyl)-1H-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methylpyrrole (0.065 g) was added to a cooled (-35° C.), stirred solution of butyllithium (2.5M, 0.32 mL) in dry THF (5 mL). N,N,N',N'-Tetramethylethylenediamine (0.090 g) was then added and the mixture was stirred for 90 min at -10° to -15° C. Tributyltin chloride (0.26 g) was then slowly added, and the mixture was allowed to warm to room temperature and stirred for 15 min. The solvent was evaporated to provide (1-methylpyrrol-2-yl)tributyltin, suitable for use in the next reaction.
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Name
Tributyltin chloride
Quantity
0.26 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-(tributylstannyl)pyrrole
Reactant of Route 2
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